molecular formula C21H29NO B1385359 3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline CAS No. 1040687-09-9

3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline

Cat. No. B1385359
CAS RN: 1040687-09-9
M. Wt: 311.5 g/mol
InChI Key: RHIDKYNDROHDMM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline is a chemical compound with the molecular formula C21H29NO and a molecular weight of 311.46 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline can be represented by the SMILES notation: CCC©©C1=CC=C(C=C1)OCCNC2=CC(=CC(=C2)C)C . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.

Scientific Research Applications

Structural Analysis and Chemical Properties

  • The compound's structure and its analogues, such as 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, show a planar backbone with variations in heteroatoms, contributing to different chemical properties and applications in materials science (Su et al., 2013).

Kinetic and Reaction Studies

  • The reactions of similar compounds with other chemicals are studied for their kinetics and mechanisms, providing insight into their potential use in chemical synthesis and industrial processes (Asghar, 2009).

Catalysis and Chemical Reactions

  • Analogues of this compound are used in catalyzing specific chemical reactions, such as trifluoroacetylation, highlighting their role in facilitating and directing chemical processes (Prashad et al., 2000).

Applications in Photometric Determination

  • Derivatives of similar compounds have been used as hydrogen donors in the photometric determination of hydrogen peroxide, indicating their potential in analytical chemistry and diagnostic assays (Tamaoku et al., 1982).

Potential in Material Science

  • Related compounds have been studied for their structural properties and potential applications in material science, such as in the synthesis of non-linear optical materials and liquid crystal technology (Yeap et al., 2011).

Antioxidant Applications

  • The compound and its derivatives have been explored for their antioxidant properties, particularly in the stabilization of materials like ethylene-propylene rubber (Cherezova et al., 2014).

properties

IUPAC Name

3,5-dimethyl-N-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-6-21(4,5)18-7-9-20(10-8-18)23-12-11-22-19-14-16(2)13-17(3)15-19/h7-10,13-15,22H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIDKYNDROHDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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